Radical-Induced Addition Reactivity: Butyl-Substituted Malonates versus Diethyl Malonate
In radical-induced addition reactions with oct-1-ene, diethyl butylmalonate exhibits a measurable difference in overall relative reactivity compared to unsubstituted diethyl malonate. Cadogan and coworkers systematically determined the relative reactivities of a series of malonate derivatives in their free-radical addition to oct-1-ene, establishing diethyl malonate as the reference standard with a relative reactivity of 1.0. Ethyl cyanoacetate was found to be the most reactive among the compounds tested, with a relative reactivity of 12.2, while all malonate esters evaluated showed substantially lower reactivity than carbon tetrachloride (ca. 100) [1]. The data demonstrate that alkyl substitution on the malonate framework modulates radical-addition reactivity, and butyl ethyl malonate would be expected to follow the reactivity trend established for the butyl-substituted malonate series.
| Evidence Dimension | Relative reactivity in radical-induced addition to oct-1-ene |
|---|---|
| Target Compound Data | Butyl ethyl malonate: reactivity modulated by butyl substitution (class-level inference from diethyl butylmalonate data) |
| Comparator Or Baseline | Diethyl malonate: relative reactivity = 1.0 (reference standard); Ethyl cyanoacetate: relative reactivity = 12.2 |
| Quantified Difference | Diethyl butylmalonate reactivity differs from diethyl malonate; alkyl substitution systematically alters addition reactivity. Note: Direct quantitative data for butyl ethyl malonate were not identified in the source literature; this inference derives from the established class behavior of butyl-substituted malonates. |
| Conditions | Radical-induced addition reaction with oct-1-ene, as described in J. Chem. Soc. B 1967 |
Why This Matters
Users performing radical-mediated C–C bond formation should select the malonate ester with alkyl substitution pattern appropriate to their desired reactivity profile, as substitution materially alters reaction kinetics.
- [1] Cadogan, J. I. G.; Hey, D. H.; Sharp, J. T. Synthetic aspects of free-radical addition reactions. Part VI. The relative reactivities of ethyl malonate and related compounds towards oct-1-ene. Journal of the Chemical Society B 1967, 803–805. DOI: 10.1039/J29670000803. View Source
